(+)-18-Methoxycoronaridine, commonly referred to as 18-methoxycoronaridine, is a synthetic derivative of ibogaine, developed in the 1990s by a research team led by pharmacologist Stanley D. Glick. This compound has garnered attention for its potential therapeutic applications, particularly in treating addiction and other neurological disorders. It is classified as a small molecule and is currently under investigation for its efficacy in clinical settings, notably in a Phase 2 trial for cutaneous leishmaniasis .
18-Methoxycoronaridine is derived from the natural alkaloid ibogaine, which is known for its psychoactive properties and potential in addiction treatment. The compound falls under the category of investigational drugs and is not yet classified for widespread clinical use. Its chemical formula is with a molar mass of approximately 368.477 g/mol .
The synthesis of 18-methoxycoronaridine involves several key steps that have evolved over time to improve efficiency and yield. The initial synthesis required the separation of regioisomers via chromatography, which has since been improved by incorporating protected primary alcohol moieties early in the synthesis process. This modification allows for the direct formation of the desired regioisomer without the need for chromatographic purification .
The general synthetic route includes:
This methodology has demonstrated significant improvements in yield and purity compared to earlier approaches.
The molecular structure of 18-methoxycoronaridine features a complex bicyclic arrangement characteristic of its ibogaine derivatives. The IUPAC name for this compound is methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0^{2,10}.0^{4,9}.0^{13,18}]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate .
18-Methoxycoronaridine undergoes various chemical reactions typical for compounds with multiple functional groups. Notably, it can interact with nicotinic acetylcholine receptors (AChRs), where it acts as a noncompetitive antagonist. Studies have shown that it binds with high affinity to specific receptor sites, inhibiting calcium influx associated with receptor activation .
The compound's interactions include:
The mechanism of action of 18-methoxycoronaridine primarily involves its role as an antagonist at nicotinic acetylcholine receptors, specifically targeting the α3β4 subtype. It does not exhibit significant activity at other nicotinic subtypes or NMDA receptors, distinguishing it from ibogaine .
Key points include:
The physical and chemical properties of 18-methoxycoronaridine are crucial for understanding its behavior in biological systems:
These properties suggest that while the compound may have limited water solubility, it possesses characteristics favorable for membrane permeability.
18-Methoxycoronaridine has shown promise in various scientific applications:
(+)-18-Methoxycoronaridine (18-MC) emerged in 1996 through collaborative research between pharmacologist Stanley D. Glick (Albany Medical College) and chemists Upul K. Bandarage and Martin E. Kuehne (University of Vermont) [6]. This synthetic congener was engineered to replicate ibogaine’s anti-addictive properties while circumventing its documented toxicities. Initial animal studies demonstrated 18-MC’s efficacy in reducing self-administration of morphine and cocaine, mirroring ibogaine’s effects but without associated cerebellar toxicity or cardiotoxicity [1] [9]. The National Institute on Drug Abuse (NIDA) recognized this potential, awarding a $6.5 million grant in 2012 to advance preclinical development and chemical manufacturing for human trials [1] [6]. Current development is led by MindMed (following Savant HWP’s acquisition), with Phase II trials investigating opioid withdrawal management [6].
Table 1: Key Milestones in 18-MC Development
Year | Event | Significance |
---|---|---|
1996 | Synthesis by Glick, Bandarage, and Kuehne | First creation of a non-toxic ibogaine analog |
2000 | Comparative efficacy studies vs. ibogaine published | Demonstrated equivalent anti-addictive efficacy with lower toxicity [9] |
2012 | NIDA grant award to Savant HWP | Enabled GMP manufacturing and preclinical safety studies |
2022 | MindMed Phase II trial initiation for opioid withdrawal | First human trials targeting addiction applications |
Structural optimization of ibogaine focused on eliminating molecular interactions responsible for its adverse effects while preserving affinity for addiction-relevant targets. Ibogaine’s neurotoxicity (Purkinje cell damage) and cardiotoxicity (bradycardia) were linked to its antagonism of NMDA receptors and inhibition of sodium/potassium channels [1] [9]. 18-MC’s methoxyethyl substitution at the C-18 position selectively ablated these off-target interactions, as evidenced by:
Crucially, 18-MC retained high affinity for α3β4 nicotinic acetylcholine receptors (nAChRs) and κ-opioid receptors—key mediators of reward pathway modulation. This selective pharmacology was confirmed through receptor binding assays showing 18-MC’s IC50 of 0.75 μM at α3β4 nAChRs, comparable to ibogaine, while exhibiting >10-fold lower activity at σ-2 receptors and serotonin transporters [6] [9]. The molecular refinement successfully dissociated anti-addictive efficacy from systemic toxicity.
18-MC exerts its anti-addictive effects through precise modulation of mesolimbic reward circuitry and associated neural adaptations. The compound’s efficacy stems from three interconnected mechanisms:
Dopaminergic Pathway Regulation
18-MC attenuates drug-induced dopamine surges in the nucleus accumbens (NAc)—a critical node in reward processing. Microdialysis studies show it blocks morphine-induced and nicotine-induced dopamine release in the NAc by >60% [1] [9]. This occurs via α3β4 nAChR antagonism in the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which normally disinhibits dopamine neurons in the ventral tegmental area (VTA) [6] [12]. By dampening dopamine hyperactivation during drug exposure, 18-MC reduces reinforcement salience.
Glutamatergic Reconfiguration
Chronic drug use induces pathological glutamate plasticity in the basolateral amygdala (BLA)-NAc projections, driving cue-induced craving. 18-MC administration normalizes cocaine-induced glutamate surges in the BLA by 45% during reinstatement paradigms [3]. This correlates with reduced drug-seeking behavior in music-conditioned rats—a complex contextual cue model—where 18-MC completely blocked reinstatement [3].
Anti-Reward System Modulation
The dynorphin/κ-opioid system mediates stress-induced relapse. 18-MC’s partial κ-receptor agonism (Ki = 320 nM) counters drug withdrawal-induced dynorphin upregulation, potentially ameliorating negative affective states that drive compulsive use [6] [11].
Table 2: Molecular Targets Underlying 18-MC’s Mechanisms
Target | Affinity/Activity | Biological Consequence | Addiction Relevance |
---|---|---|---|
α3β4 nAChR | IC50 = 0.75 μM | Inhibits dopamine release in NAc | Reduces psychostimulant reinforcement [6] |
κ-opioid receptor | Ki = 320 nM | Modulates dynorphin-mediated stress responses | Attenuates withdrawal-driven relapse [11] |
α9α10 nAChR | IC50 = 0.12 μM | Blocks CaV2.2 channels, reducing neurotransmitter release | Disrupts reward memory consolidation [16] |
μ-opioid receptor | Moderate agonist | Potential modulation of endogenous opioid tone | May ameliorate opioid withdrawal [10] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: